Cas no 154365-44-3 (2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid)

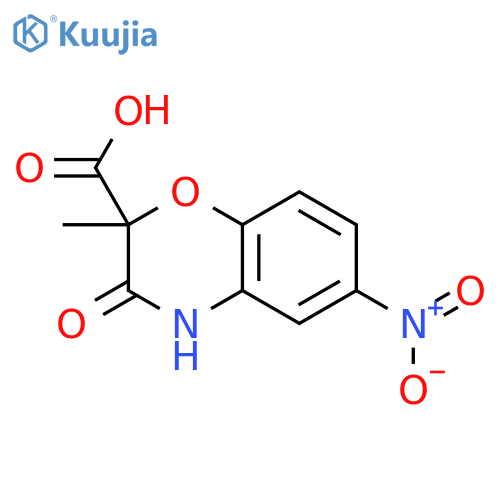

154365-44-3 structure

商品名:2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

CAS番号:154365-44-3

MF:C10H8N2O6

メガワット:252.180322647095

MDL:MFCD08443983

CID:3143198

PubChem ID:21765028

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- AKOS005072115

- CS-0320889

- CA-0858

- MFCD08443983

- DTXCID90568523

- SCHEMBL8634618

- 154365-44-3

- DTXSID10617769

- 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

- 2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid

- 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylicacid

- 3,4-Dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid

-

- MDL: MFCD08443983

- インチ: InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-4-5(12(16)17)2-3-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15)

- InChIKey: XZMYDNQTCBXZKS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 252.03823598Da

- どういたいしつりょう: 252.03823598Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 406

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 121Ų

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB257990-5 g |

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |

154365-44-3 | 95% | 5g |

€696.70 | 2023-04-27 | |

| Apollo Scientific | OR15217-1g |

3,4-Dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid |

154365-44-3 | 1g |

£120.00 | 2024-05-26 | ||

| abcr | AB257990-5g |

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |

154365-44-3 | 95% | 5g |

€696.70 | 2025-02-14 | |

| abcr | AB257990-10g |

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |

154365-44-3 | 95% | 10g |

€1131.70 | 2025-02-14 | |

| A2B Chem LLC | AF12593-5g |

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid |

154365-44-3 | >95% | 5g |

$737.00 | 2024-04-20 | |

| abcr | AB257990-500 mg |

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |

154365-44-3 | 95% | 500mg |

€178.80 | 2023-04-27 | |

| Apollo Scientific | OR15217-10g |

3,4-Dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid |

154365-44-3 | 10g |

£328.00 | 2024-05-26 | ||

| TRC | B495415-100mg |

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid |

154365-44-3 | 100mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB257990-10 g |

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |

154365-44-3 | 95% | 10g |

€1131.70 | 2023-04-27 | |

| abcr | AB257990-1g |

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |

154365-44-3 | 95% | 1g |

€260.30 | 2025-02-14 |

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 関連文献

-

1. Water

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

154365-44-3 (2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:154365-44-3)2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):296.0